Structural Differentiation: 2-Methylbenzamide vs. Unsubstituted Benzamide and Sulfonamide at the 6-Position
CAS 307509-44-0 bears a 2-methylbenzamide group at the 6-position of the benzo[cd]indol-2(1H)-one core. The nearest commercially available analogs differ at this critical vector: the des-methyl analog N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide (C₂₀H₁₆N₂O₂, MW 316.4) lacks the ortho-methyl group, while the PDB ligand EB9 (N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide, C₁₉H₁₆N₂O₃S, MW 352.4) employs a sulfonamide rather than carboxamide linker . In the published SAR of this scaffold, modifications at the 6-position produced BRD4 IC₅₀ values ranging from 1.02 μM (Compound 23 with a substituted benzyl group) to 6.83 μM (unsubstituted parent Compound 1), confirming that substituent identity at this position governs target potency [1]. The ortho-methyl group on the benzamide of CAS 307509-44-0 introduces both steric bulk and altered torsional preference relative to the unsubstituted benzamide, which may affect the positioning of the terminal phenyl ring within hydrophobic binding pockets.
| Evidence Dimension | 6-position substituent structure and molecular weight |
|---|---|
| Target Compound Data | 2-Methylbenzamide at 6-position; C₂₁H₁₈N₂O₂; MW 330.4; carboxamide linker |
| Comparator Or Baseline | Comparator 1: N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide (des-methyl analog): C₂₀H₁₆N₂O₂; MW 316.4. Comparator 2: EB9 (benzenesulfonamide analog): C₁₉H₁₆N₂O₃S; MW 352.4; sulfonamide linker |
| Quantified Difference | MW difference: +14 vs. des-methyl analog; −22 vs. sulfonamide analog. Linker type: carboxamide (planar, H-bond donor/acceptor) vs. sulfonamide (tetrahedral). ortho-CH₃ present only in target compound |
| Conditions | Structural comparison based on chemical identity and literature SAR context |
Why This Matters
The 2-methyl group and carboxamide linker differentiate this compound from the two most readily available analogs, with published SAR demonstrating that substituent identity at the 6-position directly controls BRD4 inhibitory potency, making unverified substitution scientifically inadvisable.
- [1] Xue, X. et al. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors. European Journal of Medicinal Chemistry 2018, 152, 542–559. DOI: 10.1016/j.ejmech.2018.04.048. View Source
